3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester

Catalog No.
S13606700
CAS No.
M.F
C18H14ClNO2
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic aci...

Product Name

3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester

IUPAC Name

ethyl (3E)-3-[(2-chlorophenyl)methylidene]indole-2-carboxylate

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)17-14(11-12-7-3-5-9-15(12)19)13-8-4-6-10-16(13)20-17/h3-11H,2H2,1H3/b14-11+

InChI Key

CJIIODHTPSOKRF-SDNWHVSQSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C1=CC3=CC=CC=C3Cl

Isomeric SMILES

CCOC(=O)C\1=NC2=CC=CC=C2/C1=C\C3=CC=CC=C3Cl

3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C18H14ClNO2C_{18}H_{14}ClNO_2 and a molecular weight of approximately 311.76 g/mol. It features an indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a chlorobenzylidene group, which contributes to its unique chemical properties and potential biological activities.

Typical for esters and indoles, including:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield 3-(2-chlorobenzylidene)-3H-indole-2-carboxylic acid and ethanol.
  • Condensation Reactions: The indole moiety can participate in electrophilic aromatic substitution reactions, where it can react with various electrophiles.
  • Reduction Reactions: The double bond in the benzylidene group can be reduced to form corresponding alcohols or other derivatives.

Studies have shown that compounds related to 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester exhibit various biological activities, including:

  • Anticancer Properties: Compounds with indole structures are known for their potential in cancer therapy due to their ability to inhibit key signaling pathways involved in tumor growth.
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects: Certain studies indicate that these compounds may have anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester typically involves:

  • Formation of Indole Derivative: Starting from 3H-indole-2-carboxylic acid, an esterification reaction with ethanol in the presence of an acid catalyst can yield the ethyl ester.
  • Condensation Reaction: The chlorobenzaldehyde is reacted with the indole derivative under acidic conditions to form the desired product through a condensation reaction.

The synthesis can be optimized by varying reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: It is useful in studying structure-activity relationships (SAR) within medicinal chemistry.
  • Material Science: Its unique structure may allow for applications in creating novel materials or polymers.

Interaction studies involving 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential side effects. For instance:

  • Enzyme Inhibition Studies: Investigating its ability to inhibit specific kinases or other enzymes involved in cancer cell proliferation.
  • Receptor Binding Studies: Analyzing how well it binds to certain receptors could provide insights into its therapeutic potential.

Several compounds share structural similarities with 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,3-Dimethyl-3H-indole-2-carboxylic acidC11H11NO2C_{11}H_{11}NO_2Lacks chlorine substituent; has methyl groups
1H-Indole-2-carboxylic acidC9H7NO2C_{9}H_{7}NO_2Simpler structure without ethyl ester; used in various syntheses
5-Chloroindole-2-carboxylic acidC9H7ClNO2C_{9}H_{7}ClNO_2Contains chlorine but lacks the ethyl ester; potential for different biological activity

Uniqueness

The uniqueness of 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester lies in its specific combination of the chlorobenzylidene moiety and the indole structure, which may contribute to distinct biological activities not observed in simpler analogs. This specificity can enhance its potential as a therapeutic agent compared to other similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

311.0713064 g/mol

Monoisotopic Mass

311.0713064 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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